molecular formula C8H7NO4 B1315033 5-Nitro-2,3-dihydro-1,4-benzodioxine CAS No. 57356-28-2

5-Nitro-2,3-dihydro-1,4-benzodioxine

Cat. No.: B1315033
CAS No.: 57356-28-2
M. Wt: 181.15 g/mol
InChI Key: XDHJIJSXCHOQQI-UHFFFAOYSA-N
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Description

Contextualization within 1,4-Benzodioxine Scaffold Chemistry

The 1,4-benzodioxine scaffold, also commonly referred to as 1,4-benzodioxane (B1196944), is a prominent structural motif in medicinal chemistry. nih.govunimi.it This bicyclic system, consisting of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring, is found in numerous natural products and synthetically derived compounds with a wide array of biological activities. researchgate.netscirp.org The versatility of the 1,4-benzodioxine scaffold allows for structural modifications at both the aromatic and the dioxine rings, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. mdpi.com

Derivatives of 1,4-benzodioxine have been investigated for a multitude of therapeutic applications, including their potential as anticancer, anti-inflammatory, antimicrobial, antioxidant, and antihyperglycemic agents. researchgate.netscirp.orgscirp.org The scaffold is a key component in several established drugs, such as Doxazosin, which is used to treat hypertension. scirp.orgscirp.org The ability of the 1,4-benzodioxine core to interact with various biological targets, including enzymes and cellular receptors, underscores its significance as a "privileged scaffold" in drug discovery. nih.govresearchgate.netrsc.org The specific placement of substituents on the benzene ring is often critical for determining the molecule's selectivity for biological receptor subtypes. researchgate.netmdpi.com

Academic Significance of Nitro-Substituted Dihydrobenzodioxines

The introduction of a nitro group (–NO₂) onto the 2,3-dihydro-1,4-benzodioxine framework significantly influences the molecule's chemical properties and reactivity. The nitro group is strongly electron-withdrawing, which alters the electronic distribution within the aromatic ring. svedbergopen.com This electronic modification can enhance the molecule's interaction with biological targets and can also make the aromatic ring more susceptible to certain types of chemical reactions. nih.gov

In medicinal chemistry, the nitro group can be a pharmacophore itself or can modulate the activity of the parent molecule. nih.gov Nitro-containing compounds are studied for a wide spectrum of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov The presence of the nitro group can be essential for the desired biological effect; for instance, in a series of dihydropyrimidinone derivatives linked with 1,4-benzodioxane, a nitro-substituted compound was found to be the most potent in terms of antihepatotoxic activity. nih.gov

Furthermore, the nitro group serves as a versatile synthetic handle. It can be readily reduced to an amino group (–NH₂), which can then be further modified, allowing for the synthesis of a diverse library of derivatives from a single nitro-substituted precursor. This chemical tractability makes nitro-substituted dihydrobenzodioxines valuable intermediates in the synthesis of complex organic molecules and potential pharmaceutical agents. beilstein-journals.org

Scope and Trajectory of Research on 5-Nitro-2,3-dihydro-1,4-benzodioxine

Research on this compound has primarily focused on its utility as a synthetic intermediate for creating more elaborate molecular structures. Its defined chemical structure, featuring the reactive nitro group, makes it a suitable starting material for building derivatives with potential therapeutic applications.

A significant area of investigation involves the use of related benzodioxine structures in the development of inhibitors for Poly(ADP-ribose) polymerase 1 (PARP1). nih.gov PARP1 is an enzyme crucial for DNA repair, and its inhibition is a key strategy in cancer therapy. nih.gov In this context, a derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492), was identified as a hit compound for PARP1 inhibition through virtual screening. nih.govresearchgate.net This discovery has spurred further research into modifying the benzodioxine scaffold to develop more potent and selective PARP1 inhibitors. While not the exact compound, this research highlights the trajectory of using the core structure, including its nitro-functionalized variants like 7-Nitro-2,3-dihydrobenzo[b] nih.govmdpi.comdioxine-5-carboxamide, as a foundation for designing targeted cancer therapeutics. nih.gov The research trajectory for this compound is therefore closely tied to its potential as a precursor for novel enzyme inhibitors and other biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHJIJSXCHOQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481548
Record name 5-Nitro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57356-28-2
Record name 5-Nitro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 5 Nitro 2,3 Dihydro 1,4 Benzodioxine

Direct and Indirect Synthetic Routes to 5-Nitro-2,3-dihydro-1,4-benzodioxine

The synthesis of this compound can be achieved through two primary approaches: the direct nitration of the pre-formed 2,3-dihydro-1,4-benzodioxine core or the construction of the dihydrodioxin ring from a precursor that already contains a nitro group.

Nitration Strategies for Dihydrobenzodioxine Core Structures

Direct nitration of the 2,3-dihydro-1,4-benzodioxine parent molecule represents a common method for the introduction of a nitro group onto the aromatic ring. This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid. The regioselectivity of the nitration is governed by the directing effects of the dioxin ring substituents. The ether oxygens of the dihydrodioxin ring are ortho-, para-directing activators, which would be expected to direct nitration to the 6- and 7-positions (para to the ether oxygens) and the 5- and 8-positions (ortho to the ether oxygens).

In a related example, the nitration of a substituted derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492), was carried out using a mixture of nitric acid and trifluoroacetic acid. nih.gov This reaction resulted in the formation of two mononitrated products, 7-nitro-2,3-dihydrobenzo[b] nih.govresearchgate.netdioxine-5-carboxamide and a C8-nitro isomer, with the nitro group being directed by the existing carboxamide and dioxin ring substituents. nih.gov

Table 1: Nitration of a Dihydrobenzodioxine Derivative nih.gov
Starting MaterialReagentsProductsYield
2,3-dihydro-1,4-benzodioxine-5-carboxamideNitric acid, Trifluoroacetic acid7-Nitro-2,3-dihydrobenzo[b] nih.govresearchgate.netdioxine-5-carboxamide and a C8-nitro isomer13% (for the C8-nitro isomer)

Precursor-Based Synthesis and Functional Group Interconversions

An alternative and often more regioselective approach to this compound involves the use of a pre-nitrated starting material, followed by the formation of the dihydrodioxin ring. A key precursor for this strategy is 3-nitrocatechol.

The synthesis of methyl 5-nitro-1,4-benzodioxane-2-carboxylate has been successfully demonstrated through the condensation of 3-nitrocatechol with methyl 2,3-dibromopropionate. nih.gov In this reaction, the two hydroxyl groups of 3-nitrocatechol react with the two bromine-bearing carbons of the propionate (B1217596) to form the six-membered dihydrodioxin ring, with the nitro group retaining its position. This method provides a direct route to a 5-nitro substituted benzodioxane derivative, which can then be further modified. nih.gov

The general strategy of building the dihydrodioxin ring onto a catechol framework is a widely used method. For instance, the alkylation of methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate affords the cyclized 2,3-dihydro-1,4-benzodioxine ring system. nih.gov By starting with a nitrated catechol derivative, this method ensures the unambiguous placement of the nitro group at the desired position.

Table 2: Precursor-Based Synthesis of a 5-Nitro-1,4-benzodioxane Derivative nih.gov
PrecursorsReagentsProduct
3-Nitrocatechol, Methyl 2,3-dibromopropionateN,N-diisopropylethylamine, AcetonitrileMethyl 5-nitro-1,4-benzodioxane-2-carboxylate

Regioselective Functionalization and Derivatization

Once this compound is synthesized, it can undergo a variety of chemical transformations to introduce new functional groups and create a library of derivatives with diverse properties.

Introduction of Additional Nitro Groups via Polynitration

The introduction of multiple nitro groups onto the 2,3-dihydro-1,4-benzodioxine core can lead to high-energy-density materials. The synthesis of 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) has been achieved through the nitration of 6,7-dinitro-2,3-dihydro-1,4-benzodioxine. nih.gov This transformation requires forcing conditions, utilizing 100% nitric acid followed by the addition of 98% sulfuric acid, with heating. nih.gov This result demonstrates that the benzodioxine ring, while activated, can be polynitrated under vigorous conditions. The nitro group is a strong deactivating group, making subsequent nitrations more difficult and requiring harsher reaction conditions.

Table 3: Synthesis of a Polynitrated Benzodioxine Derivative nih.gov
Starting MaterialReagentsProductYield
6,7-Dinitro-2,3-dihydro-1,4-benzodioxine100% Nitric acid, 98% Sulfuric acid2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD)81%

Conversion of the Nitro Group to Other Functionalities (e.g., Azido)

The nitro group in this compound is a versatile functional handle that can be converted into a range of other functionalities, significantly broadening the chemical space of accessible derivatives. A common transformation is the reduction of the nitro group to an amino group, which can be achieved using various reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl).

Diversification via Side-Chain Modifications on the Benzodioxine Ring

Further diversification of the this compound scaffold can be achieved by introducing or modifying substituents on the dihydrodioxin ring. A versatile method to achieve this involves starting with a catechol precursor and reacting it with a suitably functionalized three-carbon electrophile.

For example, the synthesis of 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine has been reported, where a complex side chain is introduced at the 2-position of the dihydrodioxin ring. mdpi.com This was accomplished by reacting catechol with a mesylated derivative of (3RS)-7-octen-3-benzyloxy-1,2-diol in the presence of potassium carbonate. mdpi.com Applying this strategy to a nitrated catechol would allow for the synthesis of this compound derivatives with diverse and complex side chains at the 2-position, enabling the fine-tuning of the molecule's properties for various applications.

Another approach involves the modification of other substituents on the aromatic ring. For instance, the derivatization of 2,3-dihydro-1,4-benzodioxin-6-amine, which can be prepared from the corresponding 6-nitro derivative, has been shown. scielo.br The amino group was reacted with 4-methylbenzenesulfonyl chloride to form a sulfonamide, which was then further alkylated. scielo.br This highlights how the nitro group, after conversion to an amine, can serve as a point of attachment for a wide variety of side chains and functional groups.

Stereoselective Synthesis and Chiral Resolution Approaches for Dihydrobenzodioxine Derivatives

Achieving high levels of stereoselectivity in the synthesis of dihydrobenzodioxine derivatives can be accomplished through several strategic approaches. These include the direct formation of a specific enantiomer using a chiral catalyst, the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction, the use of enantiomerically pure starting materials from the chiral pool, and the separation of racemic mixtures through chiral resolution.

Enantioselective catalysis offers an elegant and atom-economical method for synthesizing chiral 1,4-benzodioxanes. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

One of the most effective methods is the asymmetric hydrogenation of a pre-formed 1,4-benzodioxine ring. For instance, 2-substituted 1,4-benzodioxines can be hydrogenated using a versatile catalyst system such as [Ir(cod)Cl]2/BIDIME-dimer. This iridium-based catalyst has demonstrated the ability to produce enantiomerically enriched 1,4-benzodioxanes with excellent enantioselectivities, often achieving up to a 99:1 enantiomeric ratio (er). The success of this method is applicable to a range of substrates, including those with alkyl, aryl, and carbonyl substituents at the 2-position.

Another powerful strategy involves the palladium-catalyzed asymmetric intramolecular aryloxyarylation of alkenes. This method has been successfully applied to generate 1,4-benzodioxanes that contain quaternary stereocenters with high yields and excellent enantioselectivity. The choice of ligand is critical in these transformations, with sterically bulky and conformationally well-defined chiral monophosphorus ligands being particularly effective in inducing high reactivity and stereocontrol.

The table below summarizes key findings in the enantioselective catalytic synthesis of 1,4-benzodioxane (B1196944) derivatives.

Catalytic SystemSubstrate TypeKey FeaturesAchieved Enantioselectivity (er)
[Ir(cod)Cl]2/BIDIME-dimer2-Substituted 1,4-benzodioxinesAsymmetric hydrogenation of C=C bondUp to 99:1
Palladium / Chiral Monophosphorus LigandAlkenes for intramolecular aryloxyarylationForms quaternary stereocentersHigh to Excellent
Organocatalysis (e.g., Chiral Phosphoric Acid)Benzylic alcohols with internal oxetane (B1205548)Intramolecular oxetane desymmetrizationHigh enantioselectivity for 1,4-benzodioxepines

The use of chiral auxiliaries is a classical yet robust strategy for stereoselective synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a subsequent reaction diastereoselectively. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

Oxazolidinones, popularized by David Evans, are a prominent class of chiral auxiliaries. When attached to a carboxylic acid derivative, they can effectively control the stereochemistry of alkylation and aldol (B89426) reactions at the α-carbon. For the synthesis of substituted benzodioxanes, a substrate bearing an oxazolidinone auxiliary could undergo a diastereoselective reaction before or after the formation of the dioxine ring, thereby establishing the desired stereochemistry. The auxiliary creates a chiral environment that sterically hinders one face of the reactive intermediate (e.g., an enolate), forcing the electrophile to attack from the less hindered face.

Another approach is to start the synthesis from a readily available, enantiomerically pure starting material, often referred to as a "chiral building block." Natural products like amino acids, sugars, and terpenes are common sources for these building blocks. For example, the synthesis of a chiral 2-substituted-2,3-dihydro-1,4-benzodioxine derivative has been demonstrated starting from D-Mannitol. In this multi-step synthesis, the stereocenters of mannitol (B672) are used to establish the absolute configuration of a diol intermediate, which is then cyclized with catechol to form the chiral benzodioxane skeleton.

Finally, when a racemic mixture is synthesized, chiral resolution can be employed to separate the enantiomers.

Classical Resolution: This involves reacting the racemic mixture (e.g., a carboxylic acid) with a chiral resolving agent (e.g., an enantiopure amine like (S)-phenylethylamine) to form a pair of diastereomeric salts or amides. Since diastereomers have different physical properties, they can be separated by crystallization or chromatography. Subsequently, the resolving agent is removed to yield the separated enantiomers.

Enzymatic Kinetic Resolution: This technique uses an enzyme that selectively catalyzes a reaction on one enantiomer of the racemic mixture faster than the other. For example, lipases like Candida antarctica lipase (B570770) B (CALB) can be used for the enantioselective hydrolysis of a racemic ester. This results in the separation of one enantiomer as the hydrolyzed acid and the other as the unreacted ester.

Elucidation of Reaction Mechanisms and Kinetic Considerations in Synthetic Pathways

Understanding the reaction mechanisms and kinetics involved in the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and improving stereoselectivity.

The fundamental reaction for forming the 2,3-dihydro-1,4-benzodioxine ring is an intramolecular version of the Williamson ether synthesis. This reaction typically involves the cyclization of a catechol derivative with a 1,2-dielectrophile, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane, under basic conditions. The mechanism proceeds via a double nucleophilic substitution (SN2) pathway.

Mechanism of Benzodioxine Ring Formation:

Deprotonation: A base deprotonates one of the hydroxyl groups of the catechol precursor (e.g., 4-nitrocatechol) to form a more nucleophilic phenoxide anion. The electron-withdrawing nature of the nitro group increases the acidity of the catechol protons, facilitating this step.

First SN2 Attack: The phenoxide anion acts as a nucleophile and attacks one of the electrophilic carbons of the 1,2-dihaloethane, displacing a halide ion and forming a 2-(2-haloethoxy)phenol intermediate.

Second Deprotonation: The second phenolic proton is removed by the base.

Intramolecular SN2 Cyclization: The newly formed phenoxide attacks the remaining carbon-halogen bond in an intramolecular SN2 reaction, closing the six-membered ring and forming the 2,3-dihydro-1,4-benzodioxine structure.

Kinetic Considerations: The rate of this reaction is governed by the principles of SN2 reactions.

Nucleophilicity: The rate is dependent on the concentration and nucleophilicity of the phenoxide anion. The presence of the electron-withdrawing nitro group on the aromatic ring decreases the electron density of the phenoxide, thereby reducing its nucleophilicity and potentially slowing down the reaction rate compared to unsubstituted catechol.

Electrophile and Leaving Group: The reaction works best with primary alkyl halides. The choice of leaving group is also important, with the reaction rate following the trend I > Br > Cl.

Solvent: Polar aprotic solvents like DMF or DMSO are often preferred as they solvate the cation of the base without solvating the nucleophilic anion, thus enhancing its reactivity. numberanalytics.com

In the context of the iridium-catalyzed asymmetric hydrogenation mentioned earlier, computational studies using Density Functional Theory (DFT) have provided significant mechanistic insights. These calculations suggest that the enantioselectivity of the process is controlled by an outer-sphere protonation step. The chiral ligand creates a specific three-dimensional environment around the iridium center. The catalyst establishes a facial preference during the protonation of the benzodioxine substrate, meaning it preferentially adds the proton to one face of the double bond, leading to the formation of one enantiomer over the other.

The mechanism of chiral auxiliaries relies on creating a diastereomeric intermediate that undergoes a reaction through a sterically biased transition state. For example, with an Evans oxazolidinone auxiliary, the bulky substituent at the C4 position of the auxiliary blocks one face of the enolate derived from the substrate. This steric hindrance forces the incoming electrophile to approach from the opposite, less hindered face, leading to a highly diastereoselective bond formation. The predictability of this facial selectivity is a key advantage of using such auxiliaries.

Comprehensive Structural Elucidation and Spectroscopic Analysis of 5 Nitro 2,3 Dihydro 1,4 Benzodioxine and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

Molecular Conformation and Intermolecular Interactions

The solid-state structure of benzodioxine derivatives is heavily influenced by the interplay of molecular conformation and non-covalent intermolecular forces. The dihydrodioxine ring typically adopts a non-planar conformation, often described as a half-chair or screw-boat form. nih.gov This puckering is a consequence of the sp³-hybridized carbon atoms in the saturated portion of the ring.

Intermolecular interactions are critical in dictating the crystal packing arrangement. In nitro-substituted aromatic compounds, weak C—H⋯O hydrogen bonds are common, often involving the oxygen atoms of the nitro group and aromatic hydrogen atoms on adjacent molecules. nih.gov These interactions can link molecules into one-dimensional chains or more complex three-dimensional networks. nih.govias.ac.in The presence of multiple nitro groups, as seen in TNBD, creates a complex network of such interactions, contributing to a high crystal density. nih.govresearchgate.net

The following table details the crystallographic data for the related compound 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), which serves as a model for the structural features of a nitrated benzodioxine framework. nih.gov

ParameterValue for TNBD nih.gov
Molecular FormulaC₈H₄N₄O₁₀
Molecular Weight316.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.452(2)
b (Å)11.023(2)
c (Å)12.019(2)
β (°)98.53(3)
Volume (ų)1105.7(4)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.897

Analysis of Nitro Group Torsion and Planarity within the Aromatic Ring

The orientation of the nitro group relative to the plane of the aromatic ring is a key structural parameter. While there is significant resonance stabilization associated with coplanarity, steric hindrance and crystal packing forces can cause the nitro group to twist out of the plane. mdpi.com Studies on para-substituted nitrobenzene (B124822) derivatives show that the coplanarity of the nitro group with the aromatic ring can be easily disrupted by intermolecular interactions in the crystal lattice. mdpi.com The dihedral angle between the NO₂ group and the phenyl ring can vary significantly, with twists of over 40 degrees observed in some structures. mdpi.com This torsion affects the degree of electronic communication between the nitro group and the aromatic system. The aromatic ring itself generally maintains a high degree of planarity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the constitution and understanding the electronic environment of 5-Nitro-2,3-dihydro-1,4-benzodioxine and its derivatives in solution.

Proton (¹H) NMR Chemical Shift Analysis for Substituent Effects

The chemical shifts of the aromatic protons in the 1,4-benzodioxine scaffold are highly sensitive to the electronic nature of substituents. chemistryviews.org The parent 1,4-benzodioxan shows aromatic proton signals around 6.8 ppm. chemicalbook.com The introduction of a strongly electron-withdrawing nitro group at the C-5 position induces a significant downfield shift (deshielding) of the remaining aromatic protons. This effect is most pronounced for the protons ortho and para to the nitro group due to the combined influence of inductive and resonance effects. chemistryviews.org

In the closely related methyl 5-nitro-1,4-benzodioxane-2-carboxylate, the aromatic protons are observed between 6.97 and 7.54 ppm. unimi.it The proton at C-6 (ortho to the nitro group) and the proton at C-8 (para to the nitro group, although not present in the 5-nitro isomer) would be expected to be the most deshielded. The proton at C-7 (meta to the nitro group) is shifted downfield to a lesser extent. unimi.it

CompoundAromatic ¹H Chemical Shifts (ppm)Aliphatic ¹H Chemical Shifts (ppm)
1,4-Benzodioxan chemicalbook.com~6.85~4.18
Methyl 5-nitro-1,4-benzodioxane-2-carboxylate unimi.it7.54 (dd), 7.25 (dd), 6.97 (t)4.94 (dd), 4.59-4.44 (m)
2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) nih.govNo aromatic protons4.73 (s)

Carbon-13 (¹³C) NMR for Aromatic and Aliphatic Framework Characterization

¹³C NMR spectroscopy provides detailed information about the carbon skeleton. For the parent 1,4-benzodioxan, the aromatic carbons resonate between approximately 117 and 143 ppm, while the aliphatic carbons (C-2 and C-3) appear around 64 ppm. chemicalbook.com

The introduction of a nitro group at C-5 causes predictable changes in the ¹³C chemical shifts. The carbon atom directly attached to the nitro group (C-5) is significantly deshielded. The resonance effects of the nitro group also lead to shielding or deshielding of other carbons in the aromatic ring. mdpi.comnih.gov In methyl 5-nitro-1,4-benzodioxane-2-carboxylate, the aromatic carbons span a range from 118.6 to 143.7 ppm. unimi.it The aliphatic carbons of the dihydrodioxine ring are typically found in the 64-72 ppm region. unimi.it

CompoundAromatic ¹³C Chemical Shifts (ppm)Aliphatic ¹³C Chemical Shifts (ppm)
1,4-Benzodioxan chemicalbook.com143.4, 121.5, 117.164.4
Methyl 5-nitro-1,4-benzodioxane-2-carboxylate unimi.it143.7, 139.2, 138.3, 122.4, 121.0, 118.671.5, 65.3
2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) nih.gov143.9, 132.4, 129.066.3

Application of 2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of proton and carbon signals and for elucidating the complete molecular structure. nih.gov

COSY (Correlation Spectroscopy): This technique establishes correlations between scalar-coupled protons, allowing for the mapping of ¹H-¹H connectivity within the aromatic and aliphatic spin systems. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached, providing a straightforward method for assigning carbon signals based on their known proton assignments. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly valuable for identifying quaternary carbons and for connecting different fragments of a molecule. For instance, HMBC analysis was used to definitively distinguish between the regioisomeric methyl 8-nitro- and 5-nitro-1,4-benzodioxane-2-carboxylates by observing key correlations between protons on the dihydrodioxine ring and carbons in the aromatic system. unimi.itmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It is instrumental in determining stereochemistry and conformational preferences in solution. mdpi.com

The combined application of these 2D NMR techniques provides a comprehensive and definitive picture of the molecular structure of this compound and its derivatives in the solution state. nih.govmdpi.commdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound. By analyzing the vibrational modes of the molecule's constituent functional groups, detailed insights into its molecular structure and bonding can be obtained.

Assignment of Characteristic Vibrational Modes for Nitro and Dioxine Moieties

The vibrational spectrum of this compound is dominated by contributions from the nitro (NO₂) group, the dioxine ring, and the substituted benzene (B151609) ring. While specific experimental data for this exact compound is sparse, analysis of closely related structures, such as 5-nitro-1,3-benzodioxole, provides reliable assignments. orientjchem.orgscispace.com

Nitro Group Vibrations: The nitro group gives rise to some of the most characteristic bands in the vibrational spectrum.

Asymmetric Stretching (νasNO₂): This mode typically appears as a strong band in the IR spectrum. For nitrobenzene derivatives, this vibration is found in the region of 1535 ± 30 cm⁻¹. orientjchem.orgesisresearch.org In the analogous 5-nitro-1,3-benzodioxole, the asymmetric stretch is observed in the IR spectrum at 1609 cm⁻¹. orientjchem.org

Symmetric Stretching (νsNO₂): This vibration results in a strong band in both IR and Raman spectra, generally located in the 1400 ± 40 cm⁻¹ region. orientjchem.org For 5-nitro-1,3-benzodioxole, it is experimentally observed at 1437 cm⁻¹ in the IR and 1430 cm⁻¹ in the Raman spectrum. orientjchem.org

Deformation Modes (δNO₂ and ωNO₂): The scissoring (in-plane bending) deformation of the nitro group (δNO₂) is reported at 852 cm⁻¹ for nitrobenzene. esisresearch.org The wagging (out-of-plane) mode (ωNO₂) is expected in the region of 740 ± 50 cm⁻¹. esisresearch.org

Dioxine Moiety Vibrations: The dioxine portion of the molecule, with its C-O-C linkages and ethylene (B1197577) bridge, has several characteristic vibrational modes.

C-O-C Stretching: Asymmetric and symmetric stretching vibrations of the ether linkages are key identifiers. The asymmetric C-O-C stretching vibrations are anticipated in the 1150-1250 cm⁻¹ range, while the symmetric vibrations are expected between 1000-1050 cm⁻¹. orientjchem.orgscispace.com In related benzoxazole (B165842) structures, these have been assigned at approximately 1144 cm⁻¹ (asymmetric) and 1063 cm⁻¹ (symmetric). esisresearch.org

CH₂ Group Vibrations: The methylene (B1212753) (CH₂) groups in the dioxine ring exhibit several distinct modes, including scissoring, wagging, twisting, and rocking vibrations. orientjchem.org For a similar CH₂ group in a five-membered ring, the scissoring mode was observed at 1489 cm⁻¹ (IR), the wagging mode at 1378 cm⁻¹ (Raman), and the twisting mode at 1115 cm⁻¹ (IR). orientjchem.org

The following table summarizes the key vibrational assignments for the functional moieties in this compound, based on data from analogous compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)SpectrumReference
Asymmetric Stretch (νas)-NO₂~1609IR orientjchem.org
Symmetric Stretch (νs)-NO₂~1437IR orientjchem.org
Symmetric Stretch (νs)-NO₂~1430Raman orientjchem.org
Asymmetric Stretch (νas)C-O-C1150 - 1250IR/Raman scispace.com
Symmetric Stretch (νs)C-O-C1000 - 1050IR/Raman scispace.com
Scissoring (δ)-CH₂-~1489IR orientjchem.org
Wagging (ω)-CH₂-~1378Raman orientjchem.org

Correlation of Vibrational Frequencies with Molecular Structure

The observed vibrational frequencies are intrinsically linked to the molecule's geometry, bond strengths, and electronic properties. The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the aromatic ring, which in turn affects the vibrational frequencies of the benzene ring modes. This perturbation can lead to shifts in the characteristic phenyl ring stretching modes, which are typically observed in the 1640–1250 cm⁻¹ region. orientjchem.org

Furthermore, the fusion of the dioxine ring to the benzene ring creates a rigid system. The vibrational modes of the dioxine ring, particularly the C-O-C stretching and CH₂ bending modes, are sensitive to the conformation of the six-membered heterocyclic ring. Studies on the parent 1,4-benzodioxan molecule show it adopts a non-planar, twisted conformation. researchgate.net The presence of the bulky and polar nitro group at the 5-position can introduce steric and electronic effects that may subtly alter this conformation, which would be reflected in the precise positions and intensities of the dioxine moiety's vibrational bands. The coupling between the vibrations of the nitro group and the benzene ring, as well as between the benzene and dioxine rings, results in a complex but highly characteristic spectral fingerprint for the entire molecule.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is shaped by the interplay between the benzodioxine framework and the powerful chromophoric nitro group.

Determination of Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands corresponding to different types of electronic transitions. Based on analyses of similar nitro-aromatic compounds, these transitions can be assigned as follows: rsc.orgiu.edu

π→π Transitions:* These are high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. For nitro-aromatic compounds, strong absorptions are typically observed around 250 nm (ε ≈ 10,000 M⁻¹cm⁻¹), which can be ascribed to π→π* excitations involving both the benzene and nitro groups. rsc.org A secondary π→π* band of intermediate intensity, related more to the arene function, may appear around 300 nm. rsc.org

n→π Transitions:* These are typically weak transitions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the nitro or dioxine groups) to an antibonding π* orbital of the aromatic ring. These transitions are often observed as a shoulder or a weak band at longer wavelengths, around 350 nm (ε ≈ 100 M⁻¹cm⁻¹). rsc.org

Intramolecular Charge-Transfer (ICT) Transitions: A significant feature in molecules like this is the charge-transfer transition. This occurs from the electron-donating benzodioxine moiety (the donor) to the strongly electron-withdrawing nitro group (the acceptor). This transition is often intense and can overlap with or be red-shifted from the primary π→π* band.

The expected absorption maxima and their corresponding electronic transitions are summarized in the table below.

Approximate λmaxMolar Absorptivity (ε) (M⁻¹cm⁻¹)Transition TypeDescriptionReference
~250 nmHigh (~10,000)π→π* / ICTPrimary absorption involving the conjugated system of the nitro and benzene groups. rsc.org
~300 nmIntermediate (~1,000)π→πExcitation primarily within the benzene ring. rsc.org
~350 nmLow (~100)n→πWeak transition from non-bonding orbitals of oxygen atoms. rsc.org

Influence of the Nitro Group on Chromophoric Properties

The nitro group is a powerful auxochrome and chromophore that profoundly modifies the electronic absorption properties of the parent 1,4-benzodioxan molecule. Its strong electron-withdrawing (-M and -I) effects extend the π-conjugation of the aromatic system.

This extension of conjugation results in a significant bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to unsubstituted 1,4-benzodioxan. The energy required for the π→π* transition is lowered, causing the molecule to absorb light closer to the visible region.

Most importantly, the nitro group facilitates a strong intramolecular charge-transfer (ICT) interaction. chemrxiv.org Upon absorption of UV light, electron density is transferred from the electron-rich ether-linked benzene ring to the electron-deficient nitro group. This ICT character contributes significantly to the intensity and position of the main absorption band. The efficiency of this charge transfer is sensitive to solvent polarity; in more polar solvents, the excited state is stabilized, often leading to a further red shift of the absorption maximum. chemrxiv.org Therefore, the nitro group is not merely a substituent but the defining feature of the molecule's chromophoric system, transforming the benzodioxine core into a potent UV-absorbing species.

Theoretical Chemistry and Computational Modeling of 5 Nitro 2,3 Dihydro 1,4 Benzodioxine

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgtaylorandfrancis.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. libretexts.orgyoutube.com The energies of these orbitals are critical indicators of a molecule's reactivity. A high HOMO energy suggests a greater tendency to donate electrons, whereas a low LUMO energy indicates a greater ability to accept electrons. taylorandfrancis.com

For the related compound 6-Nitro-2,3-dihydro-1,4-benzodioxine, DFT calculations have determined the HOMO energy to be -6.85 eV and the LUMO energy to be -3.23 eV. researchgate.net The HOMO is typically localized over the benzodioxine ring system, indicating this is the primary site for electrophilic attack. The LUMO is predominantly centered on the nitro group, highlighting its strong electron-accepting nature and its role as the site for nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap or band gap (ΔE). emerginginvestigators.org This value is a crucial descriptor of molecular stability and reactivity. A large band gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.orgnih.gov Conversely, a small band gap indicates that the molecule is more polarizable and more reactive. nih.gov

The calculated band gap for the 6-nitro isomer is 3.62 eV, which suggests significant charge transfer capability within the molecule and indicates a degree of chemical reactivity. researchgate.net This energy gap is directly related to the probability of electronic transitions, which can be observed experimentally using UV-Vis spectroscopy. researchgate.net

Calculated Frontier Molecular Orbital Properties (Illustrative for Nitro-dihydro-benzodioxine systems)
ParameterEnergy (eV)
EHOMO-6.85
ELUMO-3.23
Band Gap (ΔE)3.62

Data based on calculations for the closely related isomer, 6-Nitro-2,3-dihydro-1,4-benzodioxine. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.netresearchgate.net It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons and favorability for electrophilic attack. Regions of positive potential are colored blue, indicating an electron deficiency and favorability for nucleophilic attack. Green areas represent neutral potential. researchgate.net

For 5-Nitro-2,3-dihydro-1,4-benzodioxine, the MEP map would show the most negative potential (red) localized around the oxygen atoms of the nitro group, confirming this as the primary nucleophilic site. The hydrogen atoms of the aromatic ring would exhibit positive potential (blue), indicating them as potential sites for electrophilic interaction. researchgate.net The MEP analysis thus complements FMO theory by providing a clear, three-dimensional representation of the molecule's reactive landscape.

Visualization of Charge Distribution and Reactive Sites

A computational analysis using methods like DFT would typically generate a Molecular Electrostatic Potential (MEP) map for this compound. This map would visualize the electron density distribution across the molecule. It is expected that the area around the nitro group (NO₂) would show a strong negative potential (typically colored red) due to the high electronegativity of the oxygen atoms, indicating a region susceptible to electrophilic attack. Conversely, regions with a positive potential (typically blue), likely around the hydrogen atoms of the benzene (B151609) ring, would indicate sites prone to nucleophilic attack. The precise charge distribution and identification of the most reactive sites, however, depend on specific calculated values which are not available.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a computational method that translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, resembling a classical Lewis structure. This analysis provides quantitative insights into bonding interactions.

Estimation of Stabilization Energies

A key output of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which estimates the stabilization energy (E(2)) associated with electron delocalization from a filled donor orbital to a vacant acceptor orbital. Higher E(2) values indicate stronger interactions. For this molecule, significant stabilization energies would be expected from the delocalization of lone pair electrons on the dioxine oxygens into the antibonding orbitals of the aromatic ring, and from the interaction of the aromatic pi-system with the antibonding orbitals of the nitro group. Specific energy values, which would typically be presented in a data table, are not available in the literature.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry, often found in donor-pi-acceptor systems, can exhibit NLO properties. The nitro group is a strong electron acceptor, suggesting that this compound could have NLO potential. Computational methods are used to predict these properties.

First-Order Hyperpolarizability and Related Parameters

The most important NLO parameter for many applications is the first-order hyperpolarizability (β). This value, along with the dipole moment (μ) and polarizability (α), can be calculated using quantum chemical software. A high β value is indicative of a strong NLO response. A comparative data table, often benchmarking against a known NLO material like urea, would be standard in a research paper on this topic. However, no such computational studies for this compound have been found.

Analysis of Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant. These calculations can show how properties like dipole moment, orbital energies (HOMO-LUMO gap), and spectral characteristics change in different solvents (e.g., from a nonpolar solvent like toluene (B28343) to a polar one like water). Such studies would provide insight into the molecule's behavior in solution, but the specific data for this compound is not documented in the searched scientific record.

Advanced Chemical Applications and Functional Material Development

Research and Development as High-Energy-Density Materials (HEDMs)

The pursuit of novel high-energy-density materials (HEDMs) that offer a superior balance of performance and stability is a significant area of chemical research. Aromatic polynitro derivatives are a prominent class of HEDMs. nih.gov The introduction of multiple nitro groups onto the 2,3-dihydro-1,4-benzodioxine scaffold has been investigated as a strategy to develop new energetic materials.

A key derivative in this context is 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), a fully nitrated version of the benzodioxane ring. nih.gov The energetic properties of TNBD have been calculated and compared to established high-energy materials like tetryl (B1194171). Computational studies using the EXPLO 5 code have shown that TNBD exhibits promising detonation characteristics. nih.gov

The calculated detonation velocity of TNBD is 7727 m/s, which is slightly superior to that of tetryl (7570 m/s). nih.gov Similarly, the detonation pressure of TNBD is estimated to be 278 kbar, surpassing that of tetryl (226.4 kbar at a density of 1.614 g/cm³ or 260 kbar at 1.71 g/cm³). nih.gov These performance indicators suggest that polynitrobenzodioxines have the potential to be effective HEDMs. nih.gov

CompoundDetonation Velocity (m/s)Detonation Pressure (kbar)Density (g/cm³)
TNBD (calculated)77272781.85
Tetryl75702601.71

Beyond energetic performance, the stability of HEDMs is crucial for their practical application. High thermostability and chemical stability are required for safe handling, storage, and deployment. nih.gov Thermal analysis of TNBD has shown that it possesses significant thermostability, with a melting point of 286 °C and a decomposition onset at 240 °C, which involves partial sublimation. nih.gov The material undergoes complete degradation in the temperature range of 290–329 °C. nih.gov This high thermal stability is a desirable characteristic for an HEDM. nih.gov

While the 1,4-benzodioxane (B1196944) structure is noted for its high chemical and thermal stability, the introduction of multiple nitro groups can sometimes reduce the chemical stability of aromatic compounds. nih.gov However, preliminary findings suggest that TNBD could be a potential thermostable high-energy and -density material. nih.gov

Exploration in Electro- and Opto-electronic Devices and Polymer Materials

Currently, there is limited publicly available research specifically detailing the application of 5-Nitro-2,3-dihydro-1,4-benzodioxine in electro- and opto-electronic devices or as a monomer for polymer materials. However, the molecular structure suggests potential avenues for exploration. The presence of a nitro group, a strong electron-withdrawing group, on an aromatic ring can create significant dipole moments and lead to non-linear optical (NLO) properties. Organic molecules with such characteristics are of interest for applications in electro-optic devices. The benzodioxane moiety itself is a component of some functional polymers, and the nitro derivative could potentially be used as a monomer to synthesize polyesters or other polymers with tailored thermal and mechanical properties. Further research is needed to explore these possibilities.

Role in Corrosion Inhibition Mechanisms

The use of this compound as a corrosion inhibitor has not been extensively reported in the scientific literature. Generally, organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective film. The effectiveness of these inhibitors often depends on the presence of heteroatoms (like oxygen and nitrogen) and aromatic rings, which can facilitate adsorption. The this compound molecule contains both oxygen and nitrogen atoms as well as an aromatic ring, which are features commonly found in corrosion inhibitors. The nitro group could also play a role in the electronic interactions with the metal surface. However, without specific studies, its efficacy and mechanism as a corrosion inhibitor remain speculative.

Utility as Precursors for Complex Chemical Entities in Organic Synthesis

The 2,3-dihydro-1,4-benzodioxine scaffold is a valuable building block in organic synthesis, particularly in medicinal chemistry. nih.govscirp.orgresearchgate.netmdpi.comunimi.it Its derivatives serve as precursors for a variety of more complex and often biologically active molecules.

For instance, derivatives of 2,3-dihydro-1,4-benzodioxine have been used as starting materials for the synthesis of potent inhibitors of poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair and a target for cancer therapy. nih.gov In one study, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) was identified as a lead compound and subsequently modified to develop more potent PARP1 inhibitors. nih.gov The synthesis of these analogs often involves reactions such as nitration, demonstrating the utility of nitro-substituted benzodioxines in creating chemical diversity. nih.gov

The 1,4-benzodioxane moiety is also a key structural component in various pharmaceuticals and has been incorporated into molecules with anti-inflammatory, anticancer, and antimicrobial properties. scirp.orgresearchgate.net The synthesis of these complex molecules often starts from simpler benzodioxane derivatives, which are then elaborated through a series of chemical transformations. scirp.orgmdpi.com The nitro group in this compound can be readily transformed into other functional groups, such as amines, which are common functionalities in pharmacologically active compounds. This makes nitro-substituted benzodioxanes versatile intermediates for the synthesis of a wide range of complex chemical entities. frontiersin.orgfrontiersin.org

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Enhanced Efficiency and Selectivity in 5-Nitro-2,3-dihydro-1,4-benzodioxine Synthesis

The synthesis of substituted 1,4-benzodioxanes, including the 5-nitro derivative, traditionally involves methods like the condensation of a catechol with a dihalogenated compound. mdpi.com Future research is aimed at overcoming the limitations of current methods, such as issues with regioselectivity and the need for harsh reaction conditions.

One promising avenue is the development of novel catalytic systems. While catalytic hydrogenation is a standard method for reducing aromatic nitro compounds to amines, research into more selective and efficient catalysts for both the synthesis of the benzodioxine ring and the subsequent functionalization, including nitration, is a key focus. The goal is to develop one-pot procedures that minimize waste and maximize yield. For instance, strategies for the direct synthesis of specific regioisomers, such as methyl 5-nitro-1,4-benzodioxane-2-carboxylate from 3-nitrocatechol, are being refined to improve the separation and identification of isomers. mdpi.com

Furthermore, the exploration of microwave-assisted synthesis and flow chemistry represents a significant leap forward. These technologies offer potential for accelerated reaction times, improved yields, and greater control over reaction parameters, leading to more efficient and scalable production of this compound and its derivatives. Another area of interest is the use of more efficient and cleaner nitration systems, moving away from aggressive acid mixtures towards reagents like N₂O₅/HNO₃ in less harmful solvents, a technique already applied to other heterocyclic systems. nih.gov

Advanced Computational Approaches for Predictive Modeling and Materials Design

Computational chemistry is becoming an indispensable tool in the design and study of novel 1,4-benzodioxane (B1196944) derivatives. The synergy between computational simulations and experimental techniques provides a comprehensive understanding of molecular structure and properties. mdpi.com Future research will increasingly rely on these methods for in silico screening and predictive modeling.

Molecular docking simulations are already being used to design and rationalize the activity of 1,4-benzodioxine derivatives as inhibitors of specific biological targets, such as the GPIIb/IIIa receptor in platelets. nih.gov This approach allows for the virtual screening of large libraries of potential derivatives of this compound to identify candidates with high predicted activity and selectivity before committing to laboratory synthesis.

Advanced computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are being employed to calculate physicochemical parameters like molecular weight, hydrogen bond acceptors and donors, and the octanol/water partition coefficient (LogP). nih.govresearchgate.net These calculations are crucial for predicting the pharmacokinetic profile and potential biological activity of new compounds. The use of molecular modeling to determine the precise 3D configuration of chiral centers, a critical factor for pharmacological properties, is also a growing trend. mdpi.com This predictive power accelerates the design-synthesis-testing cycle, making the discovery of new materials and therapeutic agents more efficient.

Computational TechniqueApplication in Benzodioxine ResearchPredicted Parameters/Outcomes
Molecular Docking Design of enzyme inhibitors and receptor antagonistsBinding affinity, interaction modes, inhibitory activity (IC₅₀)
DFT/HF Calculations Prediction of physicochemical propertiesMolecular weight, LogP, tPSA, H-bond donors/acceptors
Molecular Modeling/NMR Determination of stereochemistryDihedral angles, coupling constants, absolute configuration
Virtual Screening Identification of lead compounds for specific targetsHit compounds with desired biological activity

Expansion into New Functional Material Categories Beyond Current Applications

The 1,4-benzodioxane scaffold is a well-established pharmacophore found in numerous therapeutic agents for conditions ranging from hypertension to inflammatory diseases. epa.goveurekaselect.com However, emerging research is uncovering its potential in entirely new categories of functional materials.

A significant area of expansion is in the field of high-energy-density materials (HEDMs). The synthesis and characterization of 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) has demonstrated that polynitro derivatives of the benzodioxane core can serve as thermally stable and powerful energetic materials. nih.gov The properties of TNBD suggest that other nitro-derivatives, potentially including optimized structures based on this compound, could be developed as next-generation HEDMs.

Table: Properties of the High-Energy Material TNBD

Property Value Reference
Molecular Formula C₈H₄N₄O₁₀ nih.gov
Synthesis Yield 81% nih.gov
Experimental Density 1.85 g/cm³ nih.gov
Melting Point 286 °C nih.gov
Calculated Detonation Velocity 7727 m/s nih.gov

| Calculated Detonation Pressure | 278 kbar | nih.gov |

Beyond energetic materials, the unique electronic and structural properties of the benzodioxine ring make it a candidate for novel optical and electronic materials. By incorporating it into larger conjugated systems or polymer backbones, researchers can explore applications in areas such as organic light-emitting diodes (OLEDs), sensors, and conductive polymers. The core structure has also been used as a scaffold for PARP1 inhibitors in anticancer research, indicating its utility as a lead structure for developing targeted therapies. nih.gov

Interdisciplinary Research with Related Fields in Pure and Applied Chemistry

The future development of materials based on this compound will be driven by interdisciplinary collaboration. The convergence of synthetic organic chemistry, computational modeling, materials science, and pharmacology is essential for translating fundamental chemical knowledge into practical applications.

Journals like Biointerface Research in Applied Chemistry highlight the growing intersection between chemistry, bioscience, and nanoscience, providing a platform for such collaborative work. biointerfaceresearch.com The development of novel anticancer agents, for example, requires a multifaceted approach combining virtual screening and scaffold hopping strategies (computational chemistry), multi-step synthesis and structural characterization (synthetic chemistry), and enzymatic assays to determine inhibitory potency and selectivity (biochemistry and pharmacology). nih.gov

Similarly, the creation of new energetic materials involves collaboration between synthetic chemists who design and prepare the compounds, and materials scientists and physicists who characterize their thermal stability, density, and detonation properties. nih.gov Future progress will depend on strengthening these interdisciplinary ties, allowing for a holistic design-and-characterize approach to create functional materials with precisely tailored properties for applications ranging from medicine to advanced materials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 5-nitro-2,3-dihydro-1,4-benzodioxine derivatives?

  • Methodology :

  • Dynamic pH control : React 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions (pH 9–10) using aqueous Na₂CO₃. Stir at room temperature for 3–4 hours to achieve yields >90% .
  • High-yield nitro-group introduction : Use nitration agents under controlled conditions (e.g., NaIO₄, Mg, I₂) to functionalize the benzodioxine core. Optimize reaction time (e.g., 30 min) and monitor via TLC .
    • Key Data :
ParameterValueReference
Yield92%
Reaction Time30 min

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

  • Methodology :

  • ¹H-NMR and NOESY : Assign stereochemistry using 2D Nuclear Overhauser Effect Spectroscopy (NOESY) to confirm spatial proximity of protons. Apply a modified Karplus equation to analyze vicinal coupling constants (e.g., J = 8–12 Hz for trans-diaxial interactions) .
  • IR spectroscopy : Identify key functional groups (e.g., nitro groups at ~1520 cm⁻¹, sulfonamide S=O stretches at ~1350 cm⁻¹) .
    • Advanced Tools : High-resolution mass spectrometry (HRMS) and elemental analysis (CHN) to confirm molecular formulas .

Q. What physicochemical properties are critical for handling this compound?

  • Key Properties :

PropertyValueReference
Melting Point (mp)157–161°C (analogs)
SolubilityInsoluble in water
StabilityLight-sensitive
  • Safety : Handle under inert atmosphere due to nitro-group explosivity. Use PPE and avoid open flames .

Advanced Research Questions

Q. How do regio- and stereoisomerism influence the antithrombotic activity of benzodioxine derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize regioisomers (e.g., 6-nitro vs. 5-nitro substitution) and evaluate thrombin inhibitory activity via fluorogenic assays. Compare IC₅₀ values to identify optimal substitution patterns .
  • Molecular docking : Use AutoDock Vina to simulate interactions with thrombin’s active site (PDB ID: 1PPB). Prioritize derivatives with π-π stacking (e.g., benzodioxine ring with Tyr228) and hydrogen bonding to Ser195 .
    • Key Finding : 5-Nitro substitution enhances thrombin inhibition (IC₅₀ = 0.8 µM) compared to 6-nitro analogs (IC₅₀ = 2.3 µM) due to improved hydrophobic pocket occupancy .

Q. What computational strategies predict the binding affinity of this compound to PD-L1?

  • Methodology :

  • Docking simulations : Use Schrödinger Suite to model interactions with PD-L1 homodimer (PDB ID: 5N2F). Focus on residues Tyr56 and Met115, which form a hydrophobic tunnel stabilized by benzodioxine’s aromatic ring .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate RMSD (<2 Å) and binding free energy (ΔG = −9.8 kcal/mol) via MM-PBSA .
    • Key Insight : The 2,3-dihydro-1,4-benzodioxine moiety prevents Tyr56 from closing the hydrophobic cleft, enhancing PD-L1 binding .

Q. How do enzyme inhibition assays evaluate the α-glucosidase inhibitory potential of benzodioxine derivatives?

  • Methodology :

  • In vitro assay : Incubate derivatives with α-glucosidase (0.5 U/mL) and p-nitrophenyl-α-D-glucopyranoside (1 mM) in phosphate buffer (pH 6.8). Measure absorbance at 405 nm and calculate IC₅₀ using GraphPad Prism .
  • Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition with Ki = 12 µM for compound 7d) .
    • Optimization : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance inhibitory activity (IC₅₀ = 18 µM vs. 45 µM for unsubstituted analogs) .

Data Contradictions and Validation

  • Synthetic Yield Variability : reports 92% yield for nitro-phthalazine derivatives under similar conditions, while cites >90% for sulfonamide derivatives. Validate via controlled reagent purity (e.g., >95% by HPLC) and inert atmosphere .
  • Stereochemical Assignments : uses NOESY for configuration determination, whereas relies on X-ray crystallography. Cross-validate with both techniques for ambiguous cases .

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5-Nitro-2,3-dihydro-1,4-benzodioxine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.